Govadine - 60342-43-0

Govadine

Catalog Number: EVT-255254
CAS Number: 60342-43-0
Molecular Formula: C19H21NO4
Molecular Weight: 327.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dopamine D1 and D2 receptor modulator; High Quality Biochemicals for Research Uses
Synthesis Analysis

Govadine can be synthesized through various methods, primarily involving the reduction of protoberberine alkaloids. The synthesis typically employs reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions to ensure the desired stereochemistry. The synthesis process can be summarized in the following steps:

This scalable method allows for significant quantities of enantioenriched material necessary for further pharmacological studies.

Molecular Structure Analysis

The molecular structure of Govadine reveals a complex arrangement characteristic of tetrahydroprotoberberines. The compound features multiple functional groups that contribute to its pharmacological properties:

The InChI Key for Govadine is FQPSOJRHFJUUMC-UHFFFAOYSA-N, and its canonical SMILES representation is COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)O)OC)O .

Chemical Reactions Analysis

Govadine participates in several chemical reactions that can modify its structure and potentially enhance its pharmacological profile:

  1. Oxidation: Govadine can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic or neutral conditions. This process leads to the formation of various oxidized derivatives.
  2. Reduction: Further reduction reactions can yield tetrahydroprotoberberine derivatives when treated with sodium borohydride or lithium aluminum hydride under controlled conditions.
  3. Substitution Reactions: The compound can undergo substitution reactions where functional groups are replaced by other groups using halogenating agents or nucleophiles depending on the reaction conditions .

These reactions not only modify Govadine but also allow for the exploration of new derivatives with potentially enhanced therapeutic effects.

Mechanism of Action

The mechanism of action of Govadine is primarily attributed to its interaction with dopamine receptors:

  • Dopamine Receptor Modulation: Govadine acts as an antagonist at dopamine D2 receptors while also enhancing dopamine efflux in areas such as the prefrontal cortex and nucleus accumbens. This dual action may help mitigate psychotic symptoms associated with schizophrenia.
  • Cognitive Enhancement: By modulating both D1 and D2 receptor activity, Govadine has been shown to possess cognitive-enhancing properties, making it a promising candidate for treating cognitive deficits in psychiatric disorders .

This multifaceted mechanism underscores the potential utility of Govadine in addressing complex neuropsychiatric conditions.

Physical and Chemical Properties Analysis

Govadine exhibits several notable physical and chemical properties:

  • Molecular Formula: C19H21NO4
  • Molecular Weight: 327.4 g/mol
  • Solubility: It shows varying solubility characteristics depending on the solvent used, which is crucial for formulation in pharmaceutical applications.
  • Stability: The compound's stability under different environmental conditions (e.g., light, temperature) needs to be assessed for practical applications.

These properties influence how Govadine can be utilized in drug formulations and therapeutic settings .

Applications

Govadine has several scientific applications across various fields:

  1. Pharmaceutical Research: Investigated as a potential treatment for schizophrenia due to its unique receptor profile that targets both dopamine D1 and D2 receptors.
  2. Neuroscience Studies: Used as a model compound to study neurotransmitter systems and their implications in cognitive function and psychiatric disorders .
  3. Drug Development: Its potential as a cognitive enhancer makes it a candidate for developing new therapies aimed at improving cognitive deficits associated with neuropsychiatric conditions.
Neuropharmacological Mechanisms of Govadine in Psychiatric Disorders

Dopaminergic Modulation in Prefrontal Cortex and Nucleus Accumbens

Govadine exhibits region-specific pharmacology, selectively potentiating dopamine (DA) efflux in the medial prefrontal cortex (mPFC) while sparing the nucleus accumbens (NAc). Microdialysis studies in rats reveal that systemic administration of d-govadine (d-GOV) significantly increases extracellular DA in the mPFC (peak: ~180% baseline) but not the NAc (p < 0.001) [1] [4]. This contrasts sharply with classical psychostimulants (e.g., amphetamine), which elevate DA in both regions. The mPFC selectivity stems from d-GOV’s action on prefrontal D1 receptors (Ki = 8.75 nM) and lack of affinity for striatal D2 receptors [3] .

Table 1: Regional Dopaminergic Effects of Govadine

Brain RegionDA Efflux ChangeBehavioral CorrelationReceptor Mechanism
Medial PFC↑ 180% (peak)Improved working memory & flexibilityD1 agonism
Nucleus AccumbensNo significant changeNo reward pathway activationLow D2 affinity
Ventral Tegmental AreaIndirect modulationGlutamate feedback engagementPresynaptic D1/D2-independent

The functional implications are profound:

  • Cognitive Enhancement: d-GOV reverses deficits in PFC-dependent tasks (spatial win-shift, temporal order recognition) in rodent models of schizophrenia [3] [7].
  • Reward Pathway Integrity: Absence of NAc DA elevation suggests minimal abuse liability, distinguishing it from non-selective DA reuptake inhibitors [1] [4].
  • Catecholamine Specificity: d-GOV preferentially enhances DA over norepinephrine (NE) in the mPFC (DA/NE efflux ratio = 3.2:1), underscoring target engagement precision [1].

Electrophysiological data further show that DA release in the NAc is modulated by PFC inputs, with VTA stimulation dampening PFC-to-NAc excitatory postsynaptic potentials (EPSPs) via D2 receptors [2] [5]. Govadine’s lack of NAc DA effect preserves this filtering mechanism, potentially maintaining adaptive salience processing.

Stereoisomeric Specificity: Differential Effects of D- vs L-Govadine on DA-D2 Receptor Antagonism

Govadine’s stereoisomers exert divergent neuropharmacological actions:

  • L-Govadine (L-GOV):
  • Acts as a potent D2 receptor antagonist (IC50 ~50 nM), reducing amphetamine-induced locomotion and conditioned avoidance [3] [7].
  • Elevates DA in both mPFC and NAc due to D2 autoreceptor blockade, mimicking typical antipsychotics [7].
  • Improves positive symptoms in neonatal ventral hippocampal lesion (NVHL) models of schizophrenia [3].

  • D-Govadine (d-GOV):

  • Minimal D2 affinity (>1,300 nM) but high D1 selectivity [3] .
  • Increases mPFC DA exclusively, enhancing cognitive function without motor side effects (e.g., catalepsy) [1] [7].
  • Rescues latent inhibition and social interaction deficits in NVHL rats [7].

Table 2: Stereoisomer-Specific Effects of Govadine

Parameterd-GOVL-GOV
D1 Receptor AffinityHigh (Ki = 8.75 nM)Moderate
D2 Receptor ActivityNegligible (Ki >1,300 nM)Antagonist (IC50 ~50 nM)
DA Efflux (mPFC)Selective ↑↑↑↑↑
DA Efflux (NAc)No change↑↑↑
Cognitive EffectsRobust improvementMild/no improvement
Antipsychotic EfficacyWeakStrong

The therapeutic dichotomy suggests distinct clinical applications: d-GOV for cognitive impairment in depression or schizophrenia, L-GOV for positive symptoms of psychosis. Crucially, neither isomer induces catalepsy, indicating favorable motor side effect profiles [7].

Glutamatergic Feedback Loops in Mesocortical Pathway Potentiation

d-GOV’s pro-cognitive effects require intact glutamatergic transmission within the PFC-ventral tegmental area (VTA) feedback loop:

  • Prefrontal Initiation: Local d-GOV administration into the mPFC (but not VTA) elevates mPFC DA, confirming a prefrontal site of action [1] .
  • Glutamate-Dependent Feedback:
  • Blocking AMPA receptors (NBQX) in the mPFC abolishes d-GOV-induced DA elevation [1].
  • VTA glutamate receptor antagonism (kynurenate) similarly disrupts this effect [1] [4].
  • Circuit Mechanism: d-GOV activates PFC D1 receptors → enhances glutamate release onto VTA DA neurons → stimulates mesocortical DA neurons projecting back to PFC. This creates a positive feedback loop exclusive to mesocortical pathways [1] .

Table 3: Glutamate-Dopamine Interactions in d-GOV’s Mechanism

Target SiteInterventionEffect on d-GOV-Induced DA ReleaseFunctional Consequence
mPFC GlutamateAMPA receptor blockade (NBQX)AbolishedLoss of cognitive enhancement
VTA GlutamateIonotropic receptor antagonismReduced by 85%Impaired working memory
VTA GABABicuculline (GABA-A antagonist)No changeMechanism specificity confirmed

Additionally, d-GOV potentiates NMDA currents in PFC pyramidal neurons:

  • In D1-NMDA receptor co-expressing HEK293 cells, d-GOV enhances GluN2A-mediated currents at low glutamate concentrations .
  • This D1-NMDA synergy may stabilize persistent neuronal activity during working memory tasks [4] .

The mesocortical loop activation represents a novel therapeutic strategy: enhancing PFC DA without stimulating mesolimbic reward pathways or requiring global DA receptor activation [1] [6].

Properties

CAS Number

60342-43-0

Product Name

Govadine

IUPAC Name

(13aS)-3,11-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

InChI

InChI=1S/C19H21NO4/c1-23-18-7-11-3-4-20-10-13-6-16(21)19(24-2)8-12(13)5-15(20)14(11)9-17(18)22/h6-9,15,21-22H,3-5,10H2,1-2H3/t15-/m0/s1

InChI Key

FQPSOJRHFJUUMC-HNNXBMFYSA-N

SMILES

COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)O)OC)O

Synonyms

(-)-Govadine; (S)-Govadine; (S)-(-)-5,8,13,13a-Tetrahydro-3,11-dimethoxy-6H-dibenzo(a,g)quinolizine-2,10-diol

Canonical SMILES

COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)O)OC)O

Isomeric SMILES

COC1=C(C=C2[C@@H]3CC4=CC(=C(C=C4CN3CCC2=C1)O)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.